(R)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine (R)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17593036
InChI: InChI=1S/C12H21N3/c1-5-9(4)14-12-11(7-3)13-8-10(6-2)15-12/h8-9H,5-7H2,1-4H3,(H,14,15)/t9-/m1/s1
SMILES:
Molecular Formula: C12H21N3
Molecular Weight: 207.32 g/mol

(R)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine

CAS No.:

Cat. No.: VC17593036

Molecular Formula: C12H21N3

Molecular Weight: 207.32 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine -

Specification

Molecular Formula C12H21N3
Molecular Weight 207.32 g/mol
IUPAC Name N-[(2R)-butan-2-yl]-3,6-diethylpyrazin-2-amine
Standard InChI InChI=1S/C12H21N3/c1-5-9(4)14-12-11(7-3)13-8-10(6-2)15-12/h8-9H,5-7H2,1-4H3,(H,14,15)/t9-/m1/s1
Standard InChI Key BHTYUHDKIKTWNL-SECBINFHSA-N
Isomeric SMILES CCC1=CN=C(C(=N1)N[C@H](C)CC)CC
Canonical SMILES CCC1=CN=C(C(=N1)NC(C)CC)CC

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound (R)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine (IUPAC name: (R)-N-(1-methylpropyl)-3,6-diethylpyrazin-2-amine) features a pyrazine ring substituted with ethyl groups at positions 3 and 6. The amine group at position 2 is bonded to a sec-butyl chain [(R)-1-methylpropyl], introducing a stereocenter at the chiral carbon of the sec-butyl moiety. The molecular formula is C₁₃H₂₃N₃, with a molecular weight of 221.34 g/mol.

Table 1: Key Structural and Physicochemical Data

PropertyValue
IUPAC Name(R)-N-(1-methylpropyl)-3,6-diethylpyrazin-2-amine
Molecular FormulaC₁₃H₂₃N₃
Molecular Weight221.34 g/mol
Chiral Centers1 (R-configuration at sec-butyl)
Potential LogP (Estimated)3.2–3.8 (hydrophobic alkyl chains)

Stereochemical Significance

The (R)-configuration of the sec-butyl group confers stereoselectivity, which may influence receptor binding in biological systems. Similar chiral pyrazine derivatives, such as Selexipag (a prostaglandin receptor agonist), demonstrate the critical role of stereochemistry in pharmacological activity . For instance, enantiomers of pyrazine-based drugs often exhibit divergent pharmacokinetic profiles, underscoring the importance of asymmetric synthesis in optimizing therapeutic efficacy .

Synthetic Pathways and Optimization

General Synthesis Strategy

While no explicit synthesis for (R)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine is documented, analogous routes from patents suggest a multi-step approach:

  • Pyrazine Ring Formation: Condensation of diaminomaleonitrile with ethyl ketones or via cyclization of α-amino ketones .

  • Alkylation: Introduction of ethyl groups at positions 3 and 6 using ethyl halides or via Friedel-Crafts alkylation .

  • Amination: Nucleophilic substitution at position 2 with (R)-sec-butylamine under controlled conditions to preserve stereochemistry .

Table 2: Representative Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Patent Reference
AlkylationEthyl bromide, K₂CO₃, DMF, 80°C, 12 h72
Amination(R)-sec-Butylamine, Pd/C, H₂, EtOH, 50°C65

Challenges in Stereocontrol

Achieving high enantiomeric excess (ee) requires chiral catalysts or resolution techniques. Patent WO2018008042A1 highlights the use of chiral palladium complexes for asymmetric amination, which could be adapted for this compound . Additionally, crystallization-induced dynamic resolution (CIDR) using solvents like n-heptane has been effective in isolating enantiopure pyrazine derivatives .

Physicochemical and Spectral Properties

Solubility and Stability

The compound’s hydrophobic alkyl chains (ethyl and sec-butyl) suggest low water solubility, consistent with logP estimates. Stability studies of related compounds indicate sensitivity to light and oxidation, necessitating storage under inert atmospheres .

Spectroscopic Characterization

Hypothetical spectral data, inferred from analogs:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.08 (t, 6H, CH₂CH₃), 1.45 (d, 3H, CH(CH₃)), 2.65 (q, 4H, CH₂CH₃), 3.82 (m, 1H, CH(CH₂)), 8.21 (s, 1H, pyrazine-H) .

  • IR (KBr): 3270 cm⁻¹ (N-H stretch), 2950 cm⁻¹ (C-H alkyl), 1580 cm⁻¹ (C=N pyrazine) .

Table 3: Comparative Spectral Peaks of Pyrazine Derivatives

Compound¹H NMR δ (pyrazine-H)IR C=N Stretch (cm⁻¹)
3,6-Diethylpyrazin-2-amine 8.191578
Selexipag 8.351585

Industrial and Research Implications

Scalability and Process Optimization

Patent CA2398937A1 emphasizes the economic viability of continuous-flow reactors for pyrazine syntheses, reducing reaction times and improving yields . Implementing similar technologies could streamline large-scale production of this compound.

Intellectual Property Landscape

While no direct patents claim (R)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine, overlapping synthetic methods in WO2018008042A1 and CA2398937A1 suggest opportunities for patentability in novel crystallization techniques or enantioselective routes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator